2-chloro-9H-indeno[2,1-d]pyrimidin-9-one
Description
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is a tricyclic heterocyclic compound featuring a fused indene and pyrimidinone scaffold with a chlorine substituent at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in anticancer and antiangiogenic research .
Properties
Molecular Formula |
C11H5ClN2O |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-chloroindeno[2,1-d]pyrimidin-9-one |
InChI |
InChI=1S/C11H5ClN2O/c12-11-13-5-8-6-3-1-2-4-7(6)10(15)9(8)14-11/h1-5H |
InChI Key |
KTMHUDSGYQBKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=C(N=C3C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide (DMF). The reaction is carried out under photochemical conditions at a wavelength of 312 nm, resulting in a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale photochemical reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations on the Indeno[2,1-d]pyrimidine Core
Several derivatives of 9H-indeno[2,1-d]pyrimidine with modifications at the N4-phenyl group have been synthesized (Table 1). These analogs demonstrate how substituents influence physical properties and synthetic yields:
Table 1: Comparison of Indeno[2,1-d]pyrimidine Derivatives
Key Observations:
- Electronic Effects: Bromine (compounds 8, 9) and trifluoromethyl (10) substituents, being strong electron-withdrawing groups, increase melting points compared to chlorophenyl analogs, likely due to enhanced intermolecular interactions .
- Synthetic Yields: Electron-deficient aryl amines (e.g., 4-bromoaniline in compound 9) yield higher product amounts (61%) than electron-rich substituents like 3-methoxyphenyl (45%), suggesting nucleophilic reactivity influences reaction efficiency .
Core Heterocycle Modifications
2.2.1. Chromeno[2,3-d]pyrimidine Analogs Compounds such as 9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine (8c) feature a chromeno-pyrimidine core instead of indeno-pyrimidinone . The chromeno system introduces a fused benzene ring and a tetrahydrofuran-like moiety, which may enhance planarity and π-stacking interactions.
2.2.2. Indeno[1,2-b]pyrazine and Quinoxaline Derivatives Synthesis of 8-chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile and 1-chloro-11H-indeno[1,2-b]quinoxaline involves replacing the pyrimidinone oxygen with nitrogen atoms .
2.2.3. Indeno[2,1-c]pyridinone Derivatives 3,5,8-Trimethyl-9H-indeno[2,1-c]pyridin-9-one (CAS 69649-06-5) and 3-methyl-1-phenylindeno[2,1-c]pyridin-9-one () feature a pyridinone ring fused at the [2,1-c] position instead of [2,1-d]. This shifts the electron density distribution and may reduce planarity compared to the target compound, impacting solubility and intermolecular interactions .
Halogen-Substituted Pyrimidine/Purine Analogs
Compounds like 2-methyl-9H-indeno[2,1-d]pyrimidin-9-one () and 2,6-dichloro-9-methyl-9H-purine () highlight the role of halogen positioning. The methyl group in the former reduces electrophilicity at the 2-position, while the purine core in the latter introduces additional nitrogen atoms, increasing hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
